1'-[(4-Ethoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one
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Overview
Description
1’-[(4-Ethoxyphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement, where a 1,3-dioxane ring is fused to an indole moiety. The presence of the ethoxyphenyl group further enhances its chemical diversity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-[(4-Ethoxyphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the spirocyclic structure through cyclization reactions. Key steps include:
Formation of the Indole Core: This can be achieved via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Spirocyclization: The indole derivative undergoes a cyclization reaction with a suitable diol or dioxane precursor in the presence of a catalyst, often under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of industrial-scale reactors are employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1’-[(4-Ethoxyphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1’-[(4-Ethoxyphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1’-[(4-Ethoxyphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole moiety is known to bind to various biological targets, influencing pathways related to cell signaling, metabolism, and gene expression. The spirocyclic structure may enhance the compound’s stability and specificity in binding interactions.
Comparison with Similar Compounds
Spiro[1,3-dioxane-2,3’-indole] Derivatives: These compounds share the spirocyclic core but differ in substituents, affecting their chemical and biological properties.
Indole Derivatives: Compounds like tryptophan and serotonin, which contain the indole nucleus, are biologically active and serve as important biochemical precursors.
Uniqueness: 1’-[(4-Ethoxyphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one is unique due to its specific spirocyclic structure and the presence of the ethoxyphenyl group, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
1'-[(4-ethoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-23-16-10-8-15(9-11-16)14-21-18-7-4-3-6-17(18)20(19(21)22)24-12-5-13-25-20/h3-4,6-11H,2,5,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPOWOXODZSELJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)OCCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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